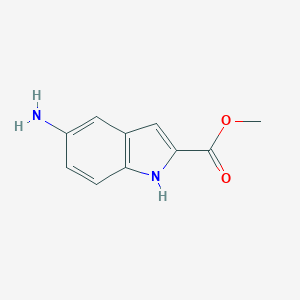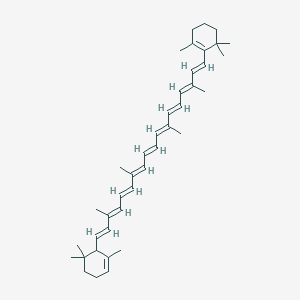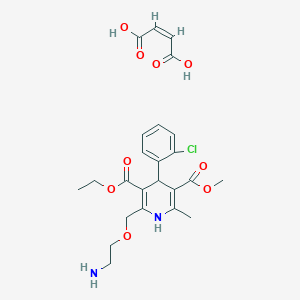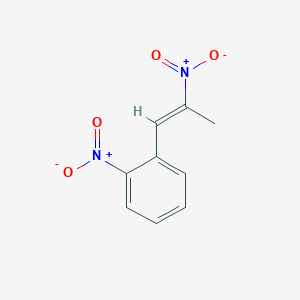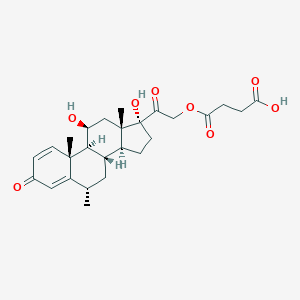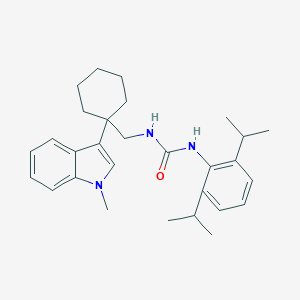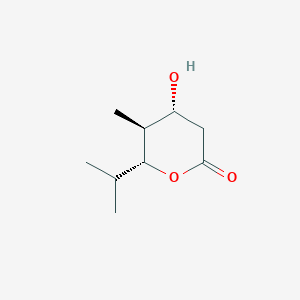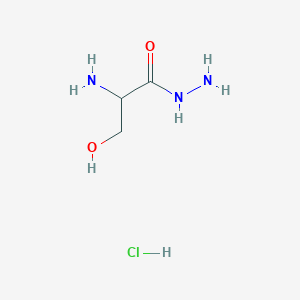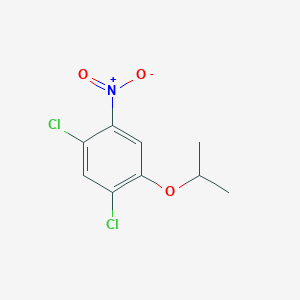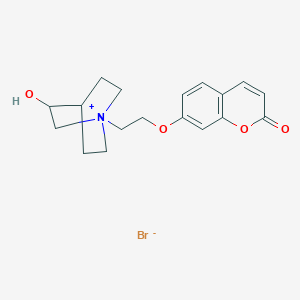
Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide is a synthetic compound that belongs to the class of quaternary ammonium salts. It is commonly used in scientific research for its unique properties.
Mécanisme D'action
The mechanism of action of Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide is complex and not fully understood. It has been reported to interact with the allosteric site of the M1 muscarinic acetylcholine receptor, leading to an increase in the affinity of the receptor for acetylcholine. It has also been shown to inhibit the function of the P2X7 receptor by blocking the ion channel pore.
Biochemical and Physiological Effects:
This compound has been reported to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the hippocampus, which is involved in memory and learning. It has also been reported to inhibit the release of pro-inflammatory cytokines in response to lipopolysaccharide stimulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide in lab experiments is its unique properties. It has been shown to act as an allosteric modulator of the M1 muscarinic acetylcholine receptor, which is involved in a number of physiological processes. However, one of the main limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are a number of future directions for research on Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide. One area of interest is its potential use as a therapeutic agent for the treatment of cognitive disorders such as Alzheimer's disease. Another area of interest is its potential use as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other receptors and signaling pathways.
Méthodes De Synthèse
Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide is synthesized by the reaction of quinuclidine with 7-hydroxycoumarin-4-acetic acid followed by bromination. This method has been reported to yield high purity and good yield.
Applications De Recherche Scientifique
Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide is widely used in scientific research due to its unique properties. It has been reported to act as an allosteric modulator of the M1 muscarinic acetylcholine receptor. It has also been shown to inhibit the function of the P2X7 receptor, which is involved in the regulation of inflammation and pain.
Propriétés
Numéro CAS |
155272-59-6 |
|---|---|
Formule moléculaire |
C18H22BrNO4 |
Poids moléculaire |
396.3 g/mol |
Nom IUPAC |
7-[2-(3-hydroxy-1-azoniabicyclo[2.2.2]octan-1-yl)ethoxy]chromen-2-one;bromide |
InChI |
InChI=1S/C18H22NO4.BrH/c20-16-12-19(7-5-13(16)6-8-19)9-10-22-15-3-1-14-2-4-18(21)23-17(14)11-15;/h1-4,11,13,16,20H,5-10,12H2;1H/q+1;/p-1 |
Clé InChI |
RIQRCCQTTCVTEF-UHFFFAOYSA-M |
SMILES |
C1C[N+]2(CCC1C(C2)O)CCOC3=CC4=C(C=C3)C=CC(=O)O4.[Br-] |
SMILES canonique |
C1C[N+]2(CCC1C(C2)O)CCOC3=CC4=C(C=C3)C=CC(=O)O4.[Br-] |
Synonymes |
Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl) -, bromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S,4S,5R,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B124458.png)
![1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI)](/img/structure/B124462.png)
